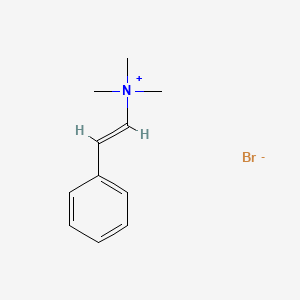
Trimethyl(2-phenylvinyl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-phenylvinyl)ammonium bromide is a quaternary ammonium compound with a phenylvinyl group attached to the nitrogen atom. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylvinyl)ammonium bromide can be synthesized through the reaction of trimethylamine with 2-phenylvinyl bromide. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is often obtained in crystalline form and is packaged for various applications.
化学反应分析
Types of Reactions
Trimethyl(2-phenylvinyl)ammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium chloride or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: The major products include phenylvinyl ketones or aldehydes.
Reduction: The major products are phenylvinyl alcohols.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
科学研究应用
Trimethyl(2-phenylvinyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用机制
The mechanism of action of trimethyl(2-phenylvinyl)ammonium bromide involves its interaction with cell membranes and proteins. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption of membrane integrity. This interaction can result in antimicrobial effects and enhanced permeability of the cell membrane, facilitating the delivery of other compounds.
相似化合物的比较
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a long alkyl chain, used as a surfactant and antiseptic.
Benzalkonium chloride: Another quaternary ammonium compound, widely used as a disinfectant and preservative.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase transfer catalyst in organic synthesis.
Uniqueness
Trimethyl(2-phenylvinyl)ammonium bromide is unique due to its phenylvinyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with aromatic compounds and enhanced membrane permeability.
属性
CAS 编号 |
5395-28-8 |
|---|---|
分子式 |
C11H16BrN |
分子量 |
242.16 g/mol |
IUPAC 名称 |
trimethyl-[(E)-2-phenylethenyl]azanium;bromide |
InChI |
InChI=1S/C11H16N.BrH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-10H,1-3H3;1H/q+1;/p-1/b10-9+; |
InChI 键 |
QFOUCGJCUTWNJC-RRABGKBLSA-M |
手性 SMILES |
C[N+](C)(C)/C=C/C1=CC=CC=C1.[Br-] |
规范 SMILES |
C[N+](C)(C)C=CC1=CC=CC=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


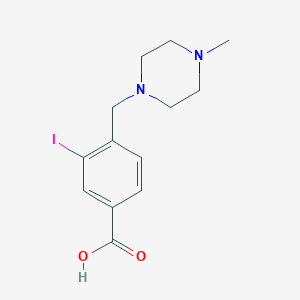
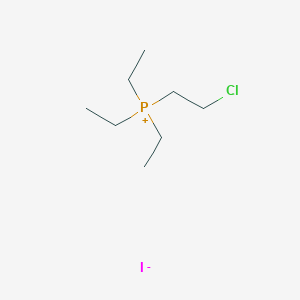
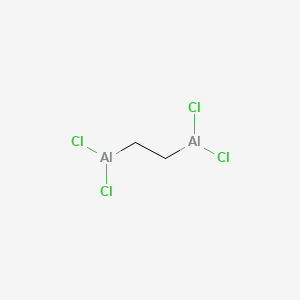
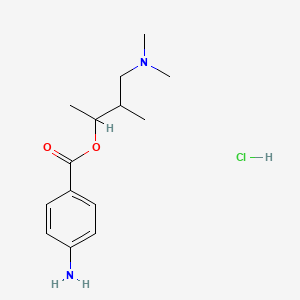
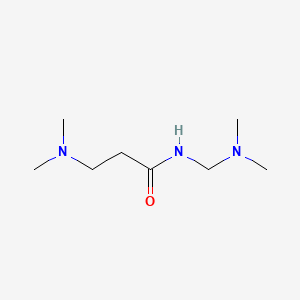
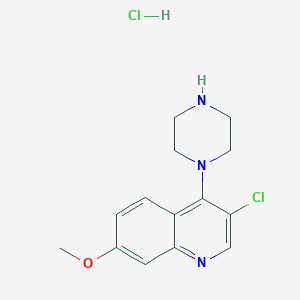
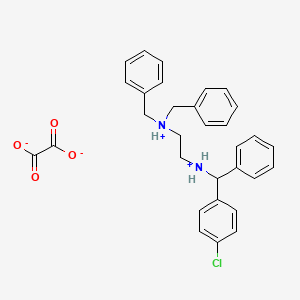
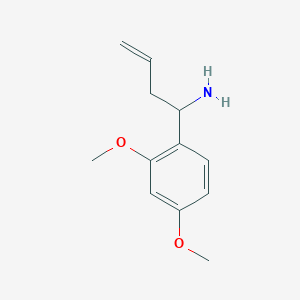
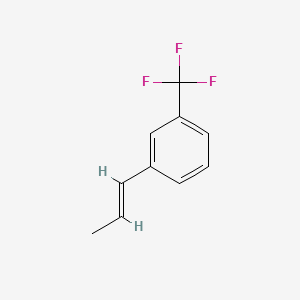
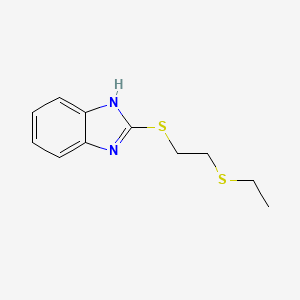
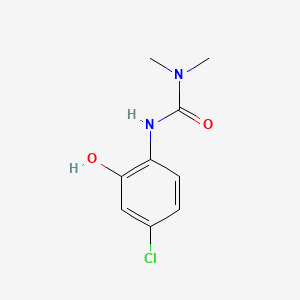

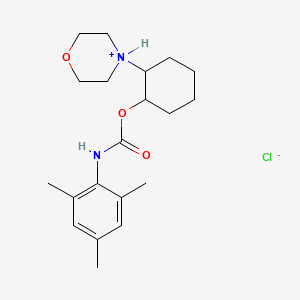
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
